molecular formula C11H22N2O B8806354 N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine CAS No. 933737-39-4

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Cat. No. B8806354
M. Wt: 198.31 g/mol
InChI Key: QQWAERSFSGQLKL-UHFFFAOYSA-N
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Patent
US08173650B2

Procedure details

A mixture of 4-[methyl(tetrahydropyran-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester (101 mg, 0.34 mmol) and TFA (2 mL) in DCM (5 mL) was stirred at room temperature for 2 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge which was washed with MeOH/DCM and the product eluted with 2M NH3/MeOH affording Methylpiperidin-4-yl(tetrahydropyran-4-yl)amine as a white solid (66 mg, 97%). 1H NMR (CDCl3, 300 MHz): δ 4.05-3.97 (m, 2H); 3.38 (td, J=10.9, 3.8 Hz, 2H); 3.19 (d, J=12.1 Hz, 2H); 2.84-2.57 (m, 5H); 2.27 (s, 3H); 1.80-1.49 (m, 8H).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([N:14]([CH3:21])[CH:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH2:10][CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:21][N:14]([CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)[CH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
101 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)N(C1CCOCC1)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with MeOH/DCM
WASH
Type
WASH
Details
the product eluted with 2M NH3/MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C1CCOCC1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 66 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.